molecular formula C8H7F2N5 B13533072 (3,4-Difluorophenyl)(1h-tetrazol-5-yl)methanamine

(3,4-Difluorophenyl)(1h-tetrazol-5-yl)methanamine

Cat. No.: B13533072
M. Wt: 211.17 g/mol
InChI Key: ZGXDCVWQTUZRCJ-UHFFFAOYSA-N
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Description

(3,4-Difluorophenyl)(1h-tetrazol-5-yl)methanamine: is a chemical compound that features a phenyl ring substituted with two fluorine atoms at the 3 and 4 positions, and a tetrazole ring attached to a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3,4-Difluorophenyl)(1h-tetrazol-5-yl)methanamine typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via a click chemistry approach involving the reaction of an azide with a nitrile.

    Attachment of the Methanamine Group: The methanamine group can be introduced through a nucleophilic substitution reaction, where an amine reacts with a suitable leaving group on the phenyl ring.

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of imines or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro groups on the phenyl ring to amines.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Imines or other oxidized derivatives.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex molecules.
  • Employed in the development of new materials with unique properties.

Biology:

  • Investigated for its potential as a ligand in biochemical assays.
  • Studied for its interactions with biological macromolecules.

Medicine:

  • Explored for its potential as a pharmaceutical intermediate.
  • Evaluated for its biological activity and therapeutic potential.

Industry:

  • Utilized in the production of specialty chemicals.
  • Applied in the development of advanced materials for various industrial applications.

Mechanism of Action

The mechanism of action of (3,4-Difluorophenyl)(1h-tetrazol-5-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    (2,4-Difluorophenyl)(1h-tetrazol-5-yl)methanamine: Similar structure but with fluorine atoms at different positions.

    (3,4-Difluorophenyl)(1h-1,2,4-triazol-5-yl)methanamine: Contains a triazole ring instead of a tetrazole ring.

Uniqueness:

  • The specific arrangement of fluorine atoms and the presence of the tetrazole ring confer unique chemical and biological properties to (3,4-Difluorophenyl)(1h-tetrazol-5-yl)methanamine.
  • Its ability to participate in a variety of chemical reactions and its potential applications in multiple fields make it a compound of significant interest.

Properties

Molecular Formula

C8H7F2N5

Molecular Weight

211.17 g/mol

IUPAC Name

(3,4-difluorophenyl)-(2H-tetrazol-5-yl)methanamine

InChI

InChI=1S/C8H7F2N5/c9-5-2-1-4(3-6(5)10)7(11)8-12-14-15-13-8/h1-3,7H,11H2,(H,12,13,14,15)

InChI Key

ZGXDCVWQTUZRCJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(C2=NNN=N2)N)F)F

Origin of Product

United States

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